1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-1H-imidazole
Overview
Description
1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated ethoxybenzenesulfonyl group attached to a methylated imidazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 4-methylimidazole in the presence of a base such as pyridine. The reaction is carried out in a suitable solvent, such as dichloromethane, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom. Oxidation and reduction reactions can lead to changes in the oxidation state of the sulfonyl or imidazole groups, resulting in different products.
Scientific Research Applications
1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-1H-imidazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of specialty chemicals and advanced materials, where its specific reactivity and properties are advantageous.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-1H-imidazole is not fully understood, but it is believed to involve interactions with specific molecular targets. The brominated ethoxybenzenesulfonyl group may interact with proteins or enzymes, altering their activity or function. Additionally, the imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxybenzenesulfonyl chloride: This compound shares the brominated benzenesulfonyl group but differs in the presence of a methoxy group instead of an ethoxy group.
4-methylimidazole: This compound contains the imidazole ring but lacks the brominated ethoxybenzenesulfonyl group.
Uniqueness
1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-1H-imidazole is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it valuable for applications where these properties are advantageous, such as in the development of new materials, catalysts, and potential therapeutic agents.
Properties
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-3-18-11-5-4-10(13)6-12(11)19(16,17)15-7-9(2)14-8-15/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMUBQOPVJXBHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=C(N=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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